Boc-Nle-OH
Overview
Description
Boc-Nle-OH is used as a starting material in organic synthesis and also incorporated into peptides .
Synthesis Analysis
Boc-Nle-OH is a standard building block for the introduction of norleucine amino-acid residues by Boc SPPS .Molecular Structure Analysis
The molecular formula of Boc-Nle-OH is C11H21NO4. It has an average mass of 231.289 Da and a monoisotopic mass of 231.147064 Da .Chemical Reactions Analysis
The Boc group in Boc-Nle-OH is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis
Boc-Nle-OH has a density of 1.1±0.1 g/cm3, a boiling point of 362.1±25.0 °C at 760 mmHg, and a flash point of 172.8±23.2 °C. It has 5 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .Scientific Research Applications
Brain-on-Chip (BoC) Biotechnology : A study by Forró et al. (2021) discusses the use of Brain-on-Chip biotechnology, which is a promising tool for biomedical and pharmaceutical research, particularly in neurosciences. This technology could be relevant if Boc-Nle-OH has applications in neuroscience or neurobiology.
Cholecystokinin Analogs : A paper by Amblard et al. (1993) discusses the synthesis and biological evaluation of cholecystokinin analogs, including compounds like Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester. This research could be indirectly related to Boc-Nle-OH if it is used in similar peptide synthesis or biological studies.
Biosensors-on-Chip (BoC) : Chircov et al. (2020) provide an overview of the development and application of biosensors-on-chip systems in their study. This technology translates physical, chemical, or biological events into measurable signals and could be relevant if Boc-Nle-OH is used in biosensor contexts.
Self-Assembled Phe-Phe Motif Induced Nanostructures : A study by Datta et al. (2018) discusses the self-assembly of diphenylalanine motifs, including Boc-Phe-Phe-OH. This research could be relevant for understanding the structural and self-assembly properties of Boc-Nle-OH.
(BiO)2CO3-Based Photocatalysts : Ni et al. (2016) review the fabrication, modification, and application of (BiO)2CO3-based photocatalysts in their paper. Although this study does not directly involve Boc-Nle-OH, it may offer insights into related materials science applications.
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297088 | |
Record name | N-tert-Butoxycarbonyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Nle-OH | |
CAS RN |
6404-28-0 | |
Record name | N-tert-Butoxycarbonyl-L-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6404-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butoxycarbonyl-L-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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